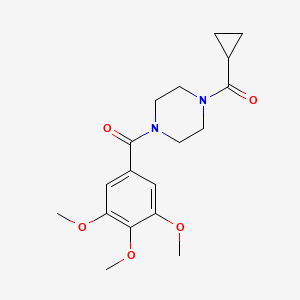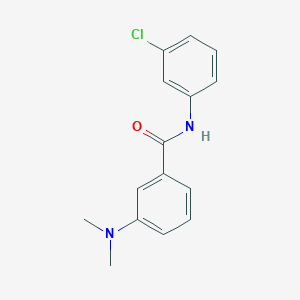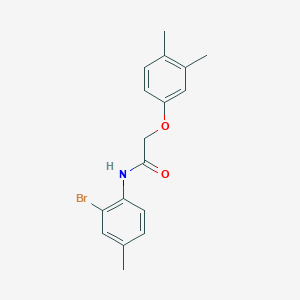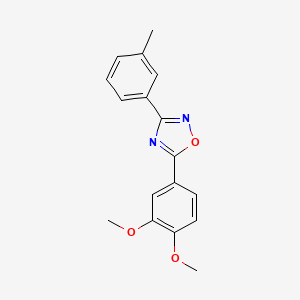
1-(cyclopropylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a compound that potentially combines elements of cyclopropyl, trimethoxybenzoyl, and piperazine groups. Compounds with similar structures have been studied for their biological activities, crystal structures, and synthetic routes, offering insights into their chemical behaviors and applications in various fields.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions, nucleophilic substitution, or cyclocondensation methods. For instance, novel bioactive heterocycles have been synthesized through condensation of specific intermediates, using conditions that promote the formation of the desired piperazine framework (Thimmegowda et al., 2009). These methodologies highlight the versatility and complexity of synthesizing compounds with piperazine cores.
Molecular Structure Analysis
Crystal structure studies of compounds containing piperazine units reveal insights into their molecular conformations and intermolecular interactions. For instance, compounds can crystallize in specific space groups, exhibiting characteristics like hydrogen bonding and specific conformational arrangements (Thimmegowda et al., 2009). These structural details are crucial for understanding the molecular basis of the compound's properties and activities.
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives can include interactions with various functional groups, leading to the formation of bioactive molecules. For example, certain piperazine compounds have shown significant growth inhibitory activity on cancer cell lines, indicating their potential as therapeutic agents (Yarim et al., 2012). Such studies demonstrate the diverse chemical properties and reactions that piperazine derivatives can undergo.
properties
IUPAC Name |
cyclopropyl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-14-10-13(11-15(24-2)16(14)25-3)18(22)20-8-6-19(7-9-20)17(21)12-4-5-12/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYCCCYGFKJOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide](/img/structure/B5605240.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5605262.png)

![6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile](/img/structure/B5605280.png)
![2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605288.png)

![2-[(3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5605295.png)
![3,5,7-trimethyl-2-({4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5605296.png)
![N-(2-chloro-6-methylphenyl)-N'-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5605303.png)
![2-(dimethylamino)-N-[(3-ethyl-5-isoxazolyl)methyl]-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B5605318.png)
![2-{3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5605325.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5605333.png)
![5-{3-[4-(3-hydroxyphenyl)-1-piperidinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5605335.png)